molecular formula C16H18BrN3O2S B2949178 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 921570-00-5

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2949178
CAS No.: 921570-00-5
M. Wt: 396.3
InChI Key: IQVUCUBAXNPATF-UHFFFAOYSA-N
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Description

This compound is a synthetic imidazole derivative featuring a 4-bromophenylmethyl sulfanyl group at position 2, a hydroxymethyl substituent at position 5, and an N-allyl acetamide side chain.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-2-7-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-3-5-13(17)6-4-12/h2-6,8,21H,1,7,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVUCUBAXNPATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that contains bromine, sulfur, fluorine, and imidazole parts.

IUPAC Name: 2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Molecular Formula: C20H19BrFN3O2S
Molecular Weight: 464.4 g/mol

Potential Applications

Research indicates that compounds containing imidazole moieties, similar to this compound, exhibit anticancer activity. One study synthesized imidazole derivatives and assessed their cytotoxic effects on colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some compounds showing considerable cytotoxicity, particularly against HT-29 cells, suggesting potential for cancer therapy. The mechanism may involve interaction with molecular targets like enzymes or receptors, modulating the activity of proteins involved in cell signaling pathways to influence apoptosis and cell proliferation.

Additional compounds

Other similar compounds include:

  • N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
  • 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide
  • 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Mechanism of Action

The mechanism of action of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related molecules from the provided evidence:

Compound Name / ID Core Structure R1 Substituent R2 Substituent R3 Substituent Key Functional Features Potential Applications Evidence ID
Target Compound Imidazole (4-Bromophenyl)methyl sulfanyl Hydroxymethyl N-(prop-2-en-1-yl) Bromophenyl (lipophilic), allyl (reactive) Anticancer, enzyme inhibition
NSC784921 () Imidazole Benzenesulfonyl Phenyl Cyclopropyl Sulfonyl (metabolic stability) Kinase inhibition, antimicrobial
921847-01-0 () Imidazole (4-Bromophenyl)methyl sulfanyl Hydroxymethyl Benzylcarbamoyl Bromophenyl, carbamoyl (polar) Probable CNS activity
Compound 29 () Benzimidazole Ethyl, methylsulfonyl - Acetamide Sulfonyl (electron-withdrawing) Anticancer (in silico predicted)
N-{4-[4-(4-Fluorophenyl)...} () Imidazole Methylsulfinyl (R-config) Fluorophenyl Pyridyl Sulfinyl (chiral center), fluorophenyl Anti-inflammatory

Key Observations:

Sulfur-Containing Groups :

  • The sulfanyl (thioether) group in the target compound and NSC784921 is less oxidized than the sulfonyl group in Compound 29, affecting electron distribution and metabolic stability. Sulfonyl groups are often resistant to oxidative degradation but may reduce bioavailability due to increased polarity .
  • The methylsulfinyl group in ’s compound introduces chirality, which could enhance selectivity in enzyme binding .

Acetamide Modifications :

  • The allyl group in the target compound contrasts with the cyclopropyl (NSC784921) and benzylcarbamoyl (921847-01-0) groups. Allyl moieties are prone to metabolic oxidation but may enable covalent binding to biological targets .

Anticancer Activity (Hypothetical):

  • Compound 29 () demonstrated anticancer activity in silico, attributed to its sulfonyl group’s electron-withdrawing effects, which may stabilize interactions with kinase active sites . The target compound’s bromophenyl and hydroxymethyl groups could similarly target hydrophobic pockets and hydrogen-bonding regions in enzymes like tyrosine kinases.

Solubility and Bioavailability:

  • The hydroxymethyl group in the target compound and 921847-01-0 () likely improves aqueous solubility compared to NSC784921’s benzenesulfonyl group. However, the bromophenyl moiety may counteract this by increasing logP values .

Biological Activity

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features several important functional groups:

  • Imidazole moiety : Contributes to its biological activity.
  • Bromophenyl group : Enhances lipophilicity and may influence binding to biological targets.
  • Sulfanyl and hydroxymethyl groups : Potentially involved in redox reactions.

Molecular Formula

C17H20BrN3O2SC_{17}H_{20}BrN_3O_2S

IUPAC Name

This compound

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound was tested against various strains of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20
Compound BE. coli40
CeftriaxoneS. aureus4
CeftriaxoneE. coli0.1

Anticancer Activity

The compound's imidazole structure suggests potential anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and interference with cell cycle progression . In particular, studies have shown that imidazole-based compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Anticancer Screening

In a screening study conducted on multicellular spheroids, a library of compounds, including those with imidazole structures, was evaluated for anticancer activity. The results indicated that several derivatives exhibited significant cytotoxic effects against tumor cells, suggesting that the imidazole moiety is critical for inducing cell death .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : The presence of sulfanyl and hydroxymethyl groups may lead to increased oxidative stress within target cells.
  • Disruption of Membrane Integrity : The lipophilic nature of the bromophenyl group may facilitate membrane penetration, leading to cell lysis.

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